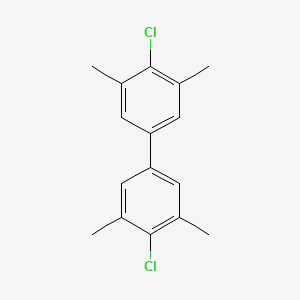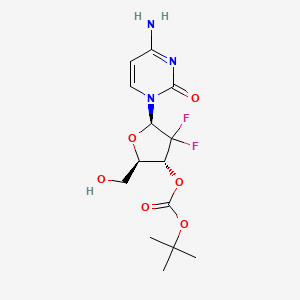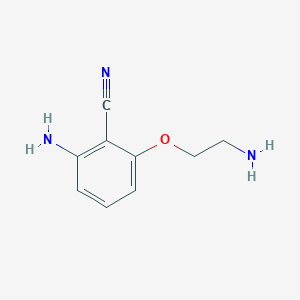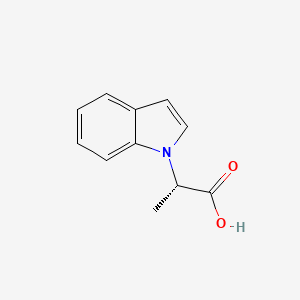
4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H14Cl2. This compound is a derivative of biphenyl, where the biphenyl core is substituted with chlorine and methyl groups. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- typically involves the chlorination and methylation of biphenyl. One common method includes the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst. The methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where biphenyl is reacted with chlorinating and methylating agents in a controlled environment. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Substitution: Formation of substituted biphenyl compounds.
科学的研究の応用
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups on the biphenyl core influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: Similar in structure but lacks the methyl groups.
1,1’-Biphenyl, 3,3’,5,5’-tetramethyl-: Similar in structure but lacks the chlorine atoms.
1,1’-Biphenyl, 4,4’-dimethyl-: Contains only methyl groups without chlorine substitution.
Uniqueness
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
89448-05-5 |
|---|---|
分子式 |
C16H16Cl2 |
分子量 |
279.2 g/mol |
IUPAC名 |
2-chloro-5-(4-chloro-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H16Cl2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
InChIキー |
UJXGDHBCDOALLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)C2=CC(=C(C(=C2)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)

![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)

![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)


![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)




![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)

